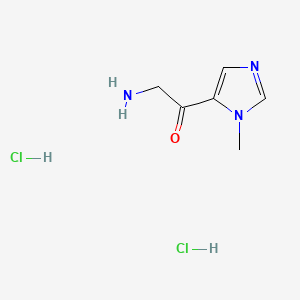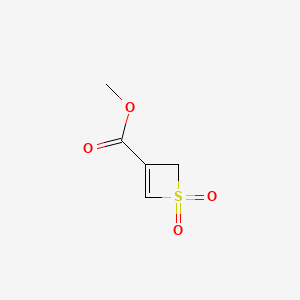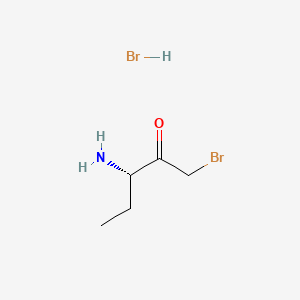
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(Aminomethyl)-4-methylmorpholin-3-one, also known as 5-AMMM or 5AMMM, is an organic compound that is used as a building block in the synthesis of a variety of compounds. It is a chiral, highly versatile molecule that is used in a variety of applications, including drug synthesis, organic synthesis, and biochemistry. In addition, 5-AMMM is an important intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs.
Applications De Recherche Scientifique
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. It is a versatile building block for the synthesis of a variety of compounds, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs. In addition, this compound has been used as a catalyst in the synthesis of chiral compounds, and has been used to study the stereochemistry of various compounds.
Mécanisme D'action
The mechanism of action of (5R)-5-(aminomethyl)-4-methylmorpholin-3-one is not well understood. However, it is believed that the molecule acts as a proton donor, and is able to interact with other molecules through hydrogen bonding. This interaction is believed to be responsible for its ability to catalyze the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule can act as a proton donor, and may have some effect on the metabolism of other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (5R)-5-(aminomethyl)-4-methylmorpholin-3-one in lab experiments is its versatility. It is a chiral molecule that can be used in a variety of applications, including drug synthesis, organic synthesis, and biochemistry. In addition, it is a relatively inexpensive and easily accessible building block for the synthesis of various compounds. However, one limitation of this compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well known.
Orientations Futures
There are several potential future directions for the use of (5R)-5-(aminomethyl)-4-methylmorpholin-3-one in scientific research. These include further investigation of the biochemical and physiological effects of the molecule, as well as the development of new synthetic methods for the synthesis of chiral compounds. In addition, further research could be conducted on the mechanism of action of this compound, and its potential use as a catalyst in the synthesis of various drugs. Finally, further research could be conducted on the potential applications of this compound in biochemistry, organic synthesis, and drug synthesis.
Méthodes De Synthèse
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one is synthesized from the reaction of 4-methylmorpholine and 5-aminopentanal. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction produces a mixture of the two isomers, (5S)-5-(aminomethyl)-4-methylmorpholin-3-one and this compound. The (5R) isomer is the desired product, and can be isolated by crystallization.
Propriétés
IUPAC Name |
(5R)-5-(aminomethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRKYCCNZAAKMF-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](COCC1=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)

![[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol](/img/structure/B6609000.png)

![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)


![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)



